Berninamycin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

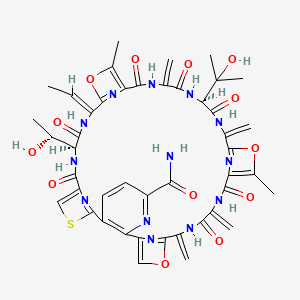

The compound “Berninamycin D” is a highly complex organic molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the core structure. Common synthetic methods may include:

Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.

Protecting Groups: Using protecting groups to mask reactive sites during intermediate steps.

Catalysis: Employing catalysts to facilitate specific reactions, such as coupling reactions or cyclizations.

Industrial Production Methods

Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

The compound may undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific functional groups present in the compound and the reaction conditions employed.

Applications De Recherche Scientifique

Antimicrobial Activity

Antibacterial Properties

Berninamycin D demonstrates notable antibacterial activity against Gram-positive bacteria. Studies indicate that it is effective in inhibiting the growth of various strains, including Bacillus subtilis, with a minimum inhibitory concentration (MIC) reported at 6.3 μM . The compound's mechanism of action is similar to that of thiostrepton, disrupting bacterial protein synthesis .

Antiviral Potential

Recent research has also highlighted the antiviral activity of this compound. It has been isolated alongside other thiopeptides that exhibit both antiviral and antibacterial properties, suggesting a broader spectrum of application in combating microbial infections .

Data Table: Antimicrobial Efficacy of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 6.3 μM |

| Staphylococcus aureus | Gram-positive | Not specified |

| Escherichia coli | Gram-negative | Not effective |

Mode of Action

This compound operates through a unique mechanism that involves post-translational modifications. These modifications include the formation of dehydroalanine and azole rings, which are crucial for its biological activity . Understanding these mechanisms can aid in the development of new antibiotics, especially against drug-resistant strains.

Case Study: Mechanism of Resistance

A study on Streptomyces bernensis revealed insights into the resistance mechanisms against this compound. The research identified specific genetic mutations that confer resistance, enhancing our understanding of how bacteria adapt to antibiotic pressure . This knowledge is pivotal for developing strategies to overcome resistance.

Biosynthesis and Genetic Engineering

The biosynthetic pathway of this compound has been extensively studied through genome mining techniques. Researchers have isolated the gene cluster responsible for its production and demonstrated successful heterologous expression in model organisms like Streptomyces lividans and Streptomyces venezuelae. This approach allows for the production of analogs with potentially enhanced properties .

Data Table: Gene Cluster Components for Berninamycin Production

| Gene | Function |

|---|---|

| berA | Precursor peptide synthesis |

| berB | Dehydratase activity |

| berC | Modification enzyme |

| berD | Cyclization enzyme |

| berI | C-terminal modification |

Environmental and Agricultural Applications

Emerging studies suggest that this compound and its derivatives could play a role in biocontrol strategies in agriculture. Certain strains producing this compound have shown potential as biopesticides, providing an eco-friendly alternative to chemical pesticides . Their ability to inhibit pathogenic bacteria could be leveraged to protect crops from microbial threats.

Mécanisme D'action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

Binding to Active Sites: The compound may bind to the active site of an enzyme, inhibiting its activity.

Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds may include other complex organic molecules with similar functional groups or structural motifs.

Uniqueness

The uniqueness of the compound may lie in its specific arrangement of functional groups or its ability to interact with particular molecular targets.

Propriétés

Formule moléculaire |

C45H45N13O13S |

|---|---|

Poids moléculaire |

1008 g/mol |

Nom IUPAC |

(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

InChI |

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1 |

Clé InChI |

ACYFBJUVNSGWDG-QGQKNWORSA-N |

SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

SMILES isomérique |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O |

SMILES canonique |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Synonymes |

berninamycin D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.